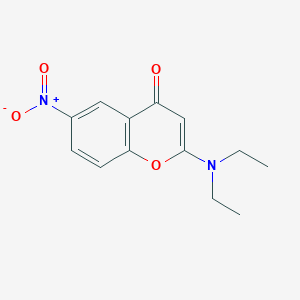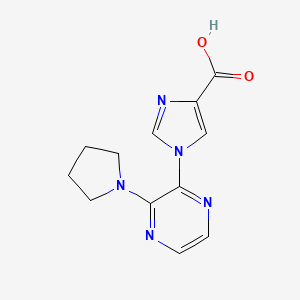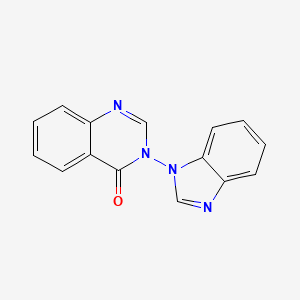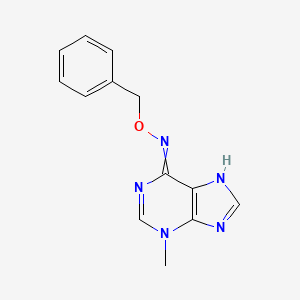
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide est un composé chimique de formule moléculaire C11H11Cl2N3. Il est connu pour sa structure unique, qui comprend un cycle quinoléine substitué par un atome de chlore en position 7 et un groupe méthyle en position 8. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide implique généralement la réaction de la 7-chloro-8-méthylquinoléine avec des réactifs appropriés pour introduire le groupe carboximidamide. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction. Le produit final est ensuite purifié par recristallisation ou d'autres techniques de purification .
Méthodes de production industrielle
En milieu industriel, la production du chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes garantissent un rendement et une pureté élevés du composé, ce qui le rend adapté à diverses applications dans la recherche et l'industrie .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir le groupe carboximidamide en d'autres groupes fonctionnels tels que les amines.
Substitution : L'atome de chlore en position 7 peut être substitué par d'autres groupes par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et de l'aluminium et des nucléophiles tels que le méthylate de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, afin de garantir la formation des produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec différents groupes fonctionnels, qui peuvent être utilisés dans la recherche scientifique et les applications industrielles .
Applications de la recherche scientifique
Le chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais des études préliminaires suggèrent qu'il peut interférer avec des processus cellulaires tels que la réplication de l'ADN et la synthèse des protéines .
Applications De Recherche Scientifique
7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide comprennent :
- 7-chloroquinoléine
- 8-méthylquinoléine
- 7-chloro-8-méthylquinoléine
Unicité
Ce qui distingue le chlorure de 7-chloro-8-méthylquinoléine-2-carboximidamide de ces composés similaires, c'est la présence du groupe carboximidamide, qui confère des propriétés chimiques uniques et des activités biologiques potentielles. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
1179360-89-4 |
|---|---|
Formule moléculaire |
C11H11Cl2N3 |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
7-chloro-8-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H10ClN3.ClH/c1-6-8(12)4-2-7-3-5-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H |
Clé InChI |
NVWJYKYUQHQPNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(C=C2)C(=N)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)


![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)




![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)


![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)
